molecular formula C12H17NO B13256506 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Cat. No.: B13256506
M. Wt: 191.27 g/mol
InChI Key: AGAADEIMXPEZPN-UHFFFAOYSA-N
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Description

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a chemical compound with a complex structure that includes an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the reaction of 6-methyl-2,3-dihydro-1H-indene with an appropriate amine and ethanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a variety of alcohol derivatives.

Scientific Research Applications

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Indanol: Another indene derivative with a hydroxyl group.

    3-Methyl-1-indanone: A similar compound with a ketone group instead of an alcohol.

    Indan-1-one: A simpler indene derivative with a carbonyl group.

Uniqueness

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is unique due to its specific structure, which combines an indene moiety with an aminoethanol group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethanol

InChI

InChI=1S/C12H17NO/c1-9-2-3-10-4-5-12(11(10)8-9)13-6-7-14/h2-3,8,12-14H,4-7H2,1H3

InChI Key

AGAADEIMXPEZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NCCO)C=C1

Origin of Product

United States

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